Bafilomycin C1
Bafilomycin C1
Bafilomycin C1 is a member of a potent family of macrocyclic lactones. Bafilomycin C1 is broadly active against bacteria, fungi, insects, nematodes and cestodes. Bafilomycin C1 has attracted interest as a potential agent for treating osteoporosis. The presence of the fumarate group provides an ideal ligand for affinity chromatography of V-ATPase.
Brand Name:
Vulcanchem
CAS No.:
88979-61-7
VCID:
VC0016519
InChI:
InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12-,16-15+,22-13+,23-18+,30-19-/t24-,25+,26-,27-,28-,29-,31+,34-,35+,36+,37?,39+/m0/s1
SMILES:
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Molecular Formula:
C39H60O12
Molecular Weight:
720.9 g/mol
Bafilomycin C1
CAS No.: 88979-61-7
Reference Standards
VCID: VC0016519
Molecular Formula: C39H60O12
Molecular Weight: 720.9 g/mol
CAS No. | 88979-61-7 |
---|---|
Product Name | Bafilomycin C1 |
Molecular Formula | C39H60O12 |
Molecular Weight | 720.9 g/mol |
IUPAC Name | (E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(3S,4Z,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12-,16-15+,22-13+,23-18+,30-19-/t24-,25+,26-,27-,28-,29-,31+,34-,35+,36+,37?,39+/m0/s1 |
Standard InChIKey | WUDBXVQNMOTFEE-ZXXPJKRZSA-N |
Isomeric SMILES | C[C@H]1C/C(=C/C=C\[C@@H](C(OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C |
SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Canonical SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Appearance | White powder |
Description | Bafilomycin C1 is a member of a potent family of macrocyclic lactones. Bafilomycin C1 is broadly active against bacteria, fungi, insects, nematodes and cestodes. Bafilomycin C1 has attracted interest as a potential agent for treating osteoporosis. The presence of the fumarate group provides an ideal ligand for affinity chromatography of V-ATPase. |
Synonyms | 2E-butenedioic acid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylet |
Reference | Bafilolides, Potent Inhibitors of the Motility and Development of the Free-Living Stages of Parasitic Nematodes. Lacey E. et al. Int. J. Parasitol. 1995, 25, 349. Purification of Vacuolar ATPase with Bafilomycin C1 Affinity Chromatography. Rautiala T.J. et al. Biochem. Biophys. Res. Comm. 1993, 194, 50. Structure and function of V-ATPases in osteoclasts: potential therapeutic targets for the treatment of osteolysis. Xu J. et al. Histol. Histopathol. 2007, 22, 443. |
PubChem Compound | 6441158 |
Last Modified | Dec 23 2021 |
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